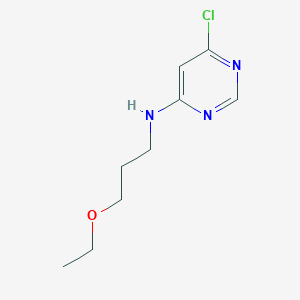

6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine

Descripción

BenchChem offers high-quality 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-chloro-N-(3-ethoxypropyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3O/c1-2-14-5-3-4-11-9-6-8(10)12-7-13-9/h6-7H,2-5H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWHDUKNLBTFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the In Vitro Mechanism of Action of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. While direct, in-depth mechanistic studies on this specific molecule are not extensively published, its structural motifs are common in a variety of biologically active agents. This guide synthesizes information from structurally related compounds to propose a primary mechanism of action centered on protein kinase inhibition . We will also explore plausible secondary or alternative mechanisms, including the inhibition of metabolic enzymes and potential antiviral activities. The core of this document provides detailed, field-proven in vitro protocols to rigorously test these hypotheses, offering a self-validating framework for researchers. Each experimental design is explained with a clear rationale, linking procedural steps to mechanistic questions.

Introduction to 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine and the Pyrimidine Scaffold

The pyrimidine ring is a fundamental building block in nature, forming the basis of nucleobases in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, with derivatives showing a vast range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.[1]

The subject of this guide, 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine, possesses key structural features that suggest a likely mode of action. The 4-aminopyrimidine core is a well-established pharmacophore known to interact with the ATP-binding pocket of protein kinases. The chlorine atom at the 6-position and the N-(3-ethoxypropyl) substituent at the 4-position are critical for modulating target specificity, potency, and pharmacokinetic properties. While this compound is often cited as a crucial intermediate for the synthesis of novel kinase inhibitors and antiviral agents, its intrinsic biological activity warrants direct investigation.[2]

Proposed Primary Mechanism of Action: Protein Kinase Inhibition

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the most probable in vitro mechanism of action for 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine is the inhibition of one or more protein kinases. Numerous 4-aminopyrimidine derivatives have been identified as potent inhibitors of various kinase families, including Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (RTKs) like VEGFR.[3][4]

The Scientific Rationale: Mimicking the ATP Hinge-Binding Motif

Protein kinases share a conserved ATP-binding pocket. The 4-aminopyrimidine scaffold is a bioisostere of the adenine base of ATP and is known to form critical hydrogen bonds with the "hinge region" of the kinase domain. This interaction competitively blocks ATP from binding, thereby inhibiting the phosphotransferase activity of the enzyme and disrupting downstream signaling pathways.

Below is a conceptual diagram illustrating the proposed interaction within a generic kinase ATP-binding pocket.

Caption: Proposed competitive inhibition at the kinase ATP-binding site.

Experimental Validation: In Vitro Kinase Inhibition Assays

To validate this hypothesis, a tiered approach is recommended, starting with broad screening and progressing to specific, high-potency targets.

Protocol 1: Broad-Spectrum Kinase Panel Screening

This initial step aims to identify which kinase or kinase families are most sensitive to the compound.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine in 100% DMSO.

-

Assay Plate Preparation: Serially dilute the compound stock to create a range of concentrations (e.g., 10 µM down to 1 nM) in an appropriate assay buffer.

-

Kinase Reaction: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a large panel of recombinant kinases (e.g., >400 kinases). These assays typically measure either the consumption of ATP or the generation of ADP. A common format is a luminescence-based assay (e.g., ADP-Glo™).

-

Incubation: Add the kinase, substrate, and ATP to the wells containing the test compound. Incubate at room temperature for the recommended time (typically 60 minutes).

-

Detection: Add the detection reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

Data Analysis: Read luminescence on a plate reader. Calculate the percent inhibition relative to a DMSO vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each sensitive kinase.

Causality and Self-Validation: A low IC₅₀ value against a specific kinase or a small group of related kinases provides strong evidence of direct inhibition. The dose-response curve validates the specificity of the interaction.

Caption: Workflow for an in vitro luminescence-based kinase assay.

Protocol 2: Cellular Target Engagement Assay

Once a primary kinase target is identified, it is crucial to confirm that the compound engages this target within a cellular context.

Methodology:

-

Cell Culture: Culture a cell line known to express the target kinase at high levels.

-

Compound Treatment: Treat the cells with varying concentrations of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine for a defined period (e.g., 2-4 hours).

-

Cell Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Western Blotting:

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the phosphorylated form of the kinase's direct downstream substrate.

-

Probe a separate membrane (or strip and re-probe) with an antibody for the total amount of the substrate protein to serve as a loading control.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) and detect with an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate, normalized to the total substrate, indicates successful target engagement and inhibition in a cellular environment.

Causality and Self-Validation: This assay directly links compound treatment to the inhibition of a specific signaling pathway downstream of the target kinase, validating the in-cell mechanism.

Plausible Secondary Mechanisms of Action

While kinase inhibition is the most probable mechanism, the pyrimidine scaffold is versatile. Researchers should consider and test for other potential biological activities.

Inhibition of Metabolic Enzymes

Recent studies have highlighted that substituted 4-aminopyrimidines can inhibit various metabolic enzymes.

-

Glutathione Reductase (GR): A study on 4-amino-6-chloropyrimidine demonstrated its ability to inhibit GR.[5] This enzyme is crucial for maintaining the redox balance in cells. Inhibition of GR could lead to an increase in oxidative stress, a mechanism relevant in certain cancer therapies.

Protocol 3: Glutathione Reductase Inhibition Assay

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer, EDTA, NADPH, and oxidized glutathione (GSSG).

-

Compound Addition: Add varying concentrations of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine.

-

Enzyme Initiation: Add a purified human Glutathione Reductase enzyme to initiate the reaction.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value by plotting the reaction rate against the compound concentration.

Antiviral Activity via Pyrimidine Biosynthesis Inhibition

Some pyrimidine analogues act as broad-spectrum antiviral agents by inhibiting the de novo pyrimidine biosynthesis pathway.[6][7] Specifically, they can target the enzyme dihydroorotate dehydrogenase (DHODH), leading to a depletion of the cellular pyrimidine pool that is essential for viral RNA and DNA synthesis.[6][7]

Protocol 4: Cell-Based Antiviral Assay with Uridine Rescue

Methodology:

-

Cell Seeding: Seed a permissive cell line (e.g., Vero cells) in 96-well plates.

-

Compound and Virus Addition: Treat the cells with a serial dilution of the compound. Subsequently, infect the cells with a reporter virus (e.g., a GFP-expressing Influenza or Zika virus) at a known multiplicity of infection (MOI).

-

Uridine Rescue Arm: In a parallel set of wells, co-treat the cells with the compound and a high concentration of exogenous uridine (e.g., 100 µM).

-

Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-48 hours).

-

Readout: Measure the viral replication, for instance, by quantifying GFP expression on a fluorescent plate reader or by using a cell viability assay (like MTT) if the virus is cytopathic.

-

Data Analysis: Calculate the EC₅₀ (half-maximal effective concentration) for viral inhibition. If the antiviral effect of the compound is significantly reversed in the presence of uridine, it strongly suggests that the mechanism involves the inhibition of the de novo pyrimidine synthesis pathway.

Causality and Self-Validation: The uridine rescue experiment is a classic and definitive method to confirm that the observed antiviral activity is due to the specific inhibition of pyrimidine biosynthesis and not another off-target effect.

Data Summary and Interpretation

To facilitate analysis, all quantitative data should be systematically tabulated.

| Proposed Target | In Vitro Assay | Key Parameter | Hypothetical Result for an Active Compound |

| Protein Kinases | Broad Kinase Panel | IC₅₀ (nM) | < 100 nM for CDK4/6 |

| Cellular Kinase Target | Western Blot | p-Rb / Total Rb Ratio | Dose-dependent decrease |

| Glutathione Reductase | GR Enzyme Assay | IC₅₀ (µM) | 5.2 µM |

| Viral Replication | Antiviral Assay (GFP-Virus) | EC₅₀ (µM) | 2.5 µM |

| Pyrimidine Biosynthesis | Uridine Rescue Assay | Fold-shift in EC₅₀ | > 10-fold increase with uridine |

Conclusion

This guide proposes that 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine most likely functions as a protein kinase inhibitor , based on strong evidence from structurally related molecules. However, its chemical scaffold also allows for other plausible mechanisms, such as the inhibition of metabolic enzymes like glutathione reductase or interference with viral replication through the pyrimidine biosynthesis pathway. The detailed in vitro protocols provided herein offer a robust and logical framework for definitively elucidating the mechanism of action of this compound. By following this tiered and self-validating experimental approach, researchers can confidently characterize its biological activity and assess its potential as a lead compound for drug development.

References

- Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2).

- El-Sayed, W. M., et al. (2024). Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Archiv der Pharmazie.

- Mazzolari, A., et al. (2021).

- Benchchem. (n.d.). 4-Amino-6-chloropyrimidine-2-thiol.

- Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515.

- Birajdar, S., et al. (2025). Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. World Journal of Pharmacy and Pharmaceutical Sciences.

- Al-Masoudi, N. A., et al. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules.

- Al-Dahmoshi, H. O. M., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

- Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.

- Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.

- Singh, R. K., et al. (2023). Exploring antiviral potency of N-1 substituted pyrimidines against HIV-1 and other DNA/RNA viruses: Design, synthesis, characterization, ADMET analysis, docking, molecular dynamics and biological activity. Computational Biology and Chemistry, 106, 107910.

- Al-Dahmoshi, H. O. M., et al. (n.d.). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Academia.edu.

- Al-Masoudi, N. A., et al. (2012). Exploration of the in vitro antiviral activity of a series of new pyrimidine analogues on the replication of HIV and HCV. Medicinal Chemistry.

- Cagno, V., et al. (2022). Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy.

- Wishka, D. G., et al. (1998). (-)-6-Chloro-2-[(1-furo[2, 3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, PNU-142721, a new broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitor. Journal of Medicinal Chemistry, 41(9), 1357-60.

- ChemicalCell. (n.d.). 6-Chloro-n-(3-Methoxypropyl)Pyrimidin-4-Amine CAS NO 941294-46-8.

- Sidwell, R. W., et al. (n.d.).

- Kim, Y., et al. (n.d.). The Establishment of an Antiviral State by Pyrimidine Synthesis Inhibitor is Cell Type-Specific. Viruses.

- Rosowsky, A., et al. (n.d.). TABLE 4 . Structure-activity relationships for pyrimethamine analogsa.

- Paoletta, S., et al. (2019).

- Welsch, M. E., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Molecules.

- Al-Dahmoshi, H. O. M., et al. (2025). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

- Sigma-Aldrich. (n.d.). 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine.

- Klutchko, S. R., et al. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Guidechem. (n.d.). 6-chloro-2-cyclopropyl-N-(3-ethoxypropyl)-4-pyrimidinamine.

- Kumar, A., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure and Dynamics.

- VanderWel, S. N., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Chloro-n-(3-Methoxypropyl)Pyrimidin-4-Amine | 941294-46-8 | ChemicalCell [chemicalcell.com]

- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy | MDPI [mdpi.com]

- 7. The Establishment of an Antiviral State by Pyrimidine Synthesis Inhibitor is Cell Type-Specific - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Analytical Methodologies for 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine

Introduction to the Chemical Scaffold

6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine (CAS: 1219976-32-5) is a highly versatile building block in medicinal chemistry. Chloropyrimidines are frequently utilized as key intermediates in the synthesis of kinase inhibitors and other bioactive molecules . The presence of the 6-chloro substituent not only serves as a reactive handle for nucleophilic aromatic substitution (SNAr) but also modulates the electronic properties of the pyrimidine core. Furthermore, the 3-ethoxypropylamine side chain introduces structural flexibility, hydrogen-bonding capacity, and lipophilicity, making this scaffold highly relevant for hit-to-lead optimization in drug discovery programs.

Core Physicochemical Properties

Understanding the foundational properties of a chemical intermediate is the first step in predicting its behavior in biological systems. The quantitative data for 6-chloro-N-(3-ethoxypropyl)-4-pyrimidinamine is summarized below.

| Property | Value |

| Chemical Name | 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine |

| CAS Number | 1219976-32-5 |

| Molecular Formula | C9H14ClN3O |

| Molecular Weight | 215.68 g/mol |

| XLogP3 (Predicted) | ~1.8 - 2.2 |

| Topological Polar Surface Area (TPSA) | 47.0 Ų |

| Hydrogen Bond Donors (HBD) | 1 |

| Hydrogen Bond Acceptors (HBA) | 4 |

| Rotatable Bonds | 6 |

Structural and Electronic Implications on ADME

The physicochemical profile of this compound aligns perfectly with Lipinski's Rule of Five, indicating highly favorable drug-like properties.

-

Lipophilicity : With an estimated LogP of ~2.0, the compound strikes an optimal balance between aqueous solubility and membrane permeability. This prevents the high clearance and poor absorption typically associated with highly lipophilic (LogP > 5) or highly polar (LogP < 0) compounds.

-

Ionization (pKa) : The pyrimidine nitrogen atoms are weakly basic. The electron-withdrawing nature of the 6-chloro group further decreases the pKa of the pyrimidine core (typically dropping it to ~2.0 - 3.0). Consequently, at physiological pH (7.4), the molecule exists predominantly in its unionized form, facilitating passive transcellular permeability.

-

Polar Surface Area : A TPSA of 47.0 Ų is well below the 140 Ų threshold for poor intestinal absorption and the 90 Ų threshold often cited for blood-brain barrier (BBB) penetration, suggesting this scaffold could be effectively optimized for central nervous system (CNS) targets.

Experimental Workflows for Physicochemical Characterization

To validate computational predictions, rigorous empirical characterization is required. The following protocols represent the gold-standard methodologies for profiling pyrimidine-based intermediates.

Parallel physicochemical profiling workflow for 6-chloro-4-pyrimidinamine derivatives.

pKa Determination via Potentiometric Titration

Causality : The pyrimidine core is weakly basic. Understanding its exact ionization state is critical because it dictates pH-dependent solubility (LogD) and transcellular permeability. Potentiometric titration is selected over UV-metric methods because it does not rely on chromophore shifts, offering a universal, high-precision thermodynamic measurement .

Protocol :

-

Preparation : Prepare a 1 mM solution of the compound in a 0.15 M KCl background solution. Rationale: The KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.

-

Degassing : Purge the solution with nitrogen gas to displace dissolved CO2. Rationale: CO2 forms carbonic acid in water, which introduces artificial acidic inflection points and skews the pH readings.

-

Titration : Using an automated titrator, incrementally add standardized 0.1 M HCl or NaOH.

-

Equilibration & Measurement : Record the pH using a calibrated glass electrode only after the signal drift is <0.01 pH units/min. Self-Validating Step: This strict drift threshold acts as a gate, ensuring that readings are only taken at true thermodynamic equilibrium.

-

Data Analysis : Plot the titration curve (pH vs. volume of titrant) and calculate the first derivative. The inflection point (where dpH/dV is maximized) corresponds to the pKa of the pyrimidine core .

Lipophilicity (LogP/LogD) via the Shake-Flask Method

Causality : While computational LogP provides a baseline, experimental validation is necessary to account for specific solvent interactions or intramolecular hydrogen bonding. The shake-flask method is chosen because it provides direct thermodynamic partitioning data, avoiding the retention-time artifacts sometimes seen in HPLC-based approximations .

Protocol :

-

Solvent Saturation : Pre-saturate n-octanol with aqueous buffer (pH 7.4 for LogD) and vice versa for 24 hours. Rationale: This prevents volume changes caused by mutual solvent solubility during the actual assay.

-

Sample Dissolution : Dissolve the compound in the pre-saturated n-octanol phase at a concentration of 1 mg/mL.

-

Partitioning : Combine equal volumes of the octanol and aqueous phases in a glass vial. Agitate mechanically for 24 hours at a constant temperature (25°C) to ensure complete thermodynamic distribution.

-

Phase Separation : Centrifuge the biphasic mixture at 3000 rpm for 15 minutes. Self-Validating Step: This step is critical to break any micro-emulsions that form during agitation, which would otherwise artificially inflate the aqueous concentration and skew the LogP calculation.

-

Quantification : Carefully sample both phases and quantify the compound concentration using LC-MS/MS. Calculate LogP/LogD using the equation: LogD = Log10([Concentration in Octanol] / [Concentration in Aqueous Buffer]).

Kinetic Solubility via Laser Nephelometry

Causality : In early-stage drug discovery, compounds are dosed from DMSO stock solutions into aqueous biological assays. Kinetic solubility measures the precise point of solvent-induced precipitation. Laser nephelometry is selected because it detects early-stage colloidal aggregation via forward-scattered light, offering a highly sensitive, objective measurement compared to visual inspection .

Protocol :

-

Stock Preparation : Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Serial Dilution : In a 384-well microtiter plate, perform serial dilutions of the stock into an aqueous buffer (e.g., PBS, pH 7.4). Self-Validating Step: Ensure the final DMSO concentration remains constant (typically ≤1% v/v) across all wells. This controls for solvent-induced solubility artifacts, ensuring that the observed precipitation is solely a function of the compound's intrinsic aqueous solubility.

-

Incubation : Incubate the plate at 37°C for 2 hours to allow metastable supersaturation to resolve into precipitation.

-

Nephelometric Measurement : Pass a laser beam (e.g., 632.8 nm) through each well. Measure the forward-scattered light using a nephelometer.

-

Analysis : Plot the scattering intensity (in Nephelometric Turbidity Units, NTU) against compound concentration. The kinetic solubility limit is defined as the intersection of the baseline and the linear regression of the scattering phase .

Conclusion

6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine is a structurally efficient, drug-like scaffold. Its favorable physicochemical profile—characterized by low molecular weight, moderate lipophilicity, and low polar surface area—makes it an ideal starting point for hit-to-lead optimization. By employing rigorous, self-validating analytical workflows such as potentiometric titration, shake-flask partitioning, and laser nephelometry, researchers can accurately map its ADME properties and rationally design next-generation therapeutics.

References

-

Title : Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 Source : ACS Medicinal Chemistry Letters URL :[Link]

-

Title : Protocol for Determining pKa Using Potentiometric Titration Source : Creative Bioarray URL :[Link]

-

Title : Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source : DergiPark URL :[Link]

-

Title : Methods for Determination of Lipophilicity Source : Encyclopedia.pub URL :[Link]

-

Title : What is LogP? A Guide to Lipophilicity in Drug Discovery Source : Simply Drug Discovery URL :[Link]

-

Title : A fully automated kinetic solubility screen in 384-well plate format using nephelometry Source : BMG Labtech URL :[Link]

-

Title : Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates Source : PubMed URL :[Link]

6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine, a key intermediate in modern synthetic chemistry, particularly within the pharmaceutical sector.[1] The solubility of an active pharmaceutical ingredient (API) or its precursors is a critical parameter, influencing reaction kinetics, purification strategies, and formulation development.[2] This document outlines the theoretical physicochemical principles governing its solubility, presents a robust experimental protocol for empirical determination, and discusses expected solubility trends across a range of common organic solvents. The methodologies and insights are tailored for researchers, scientists, and drug development professionals to facilitate informed solvent selection and process optimization.

Introduction: The Significance of Solubility Profiling

6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in a vast array of biologically active molecules.[3] As intermediates, their efficient synthesis, purification, and subsequent reaction depend heavily on their interaction with various solvent systems. Understanding the solubility profile is not merely an academic exercise; it is a cornerstone of process development, enabling:

-

Optimal Reaction Conditions: Ensuring the substrate is fully dissolved to maximize reaction rates and minimize side-product formation.

-

Efficient Purification: Selecting appropriate solvents for crystallization or chromatography to achieve high purity.[4]

-

Informed Downstream Processing: Guiding the choice of solvents for formulation and final product preparation.

This guide provides the foundational knowledge and practical methodologies to accurately characterize the solubility of this important building block.

Physicochemical Properties of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine

The solubility of a compound is intrinsically linked to its molecular structure. The key physicochemical properties of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine are summarized below, providing a basis for predicting its behavior in different solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ClN₃O | [5] |

| Molecular Weight | 215.68 g/mol | [5] |

| Appearance | White to off-white solid | Assumed based on similar compounds[6][7] |

| XLogP3-AA | 2.1 | [5] |

| Hydrogen Bond Donors | 1 (Amine N-H) | Calculated |

| Hydrogen Bond Acceptors | 4 (2x Ring N, Ether O, Amine N) | Calculated |

| Rotatable Bond Count | 6 | [5] |

The XLogP value of 2.1 indicates a moderate degree of lipophilicity, suggesting that the compound will exhibit appreciable solubility in a range of organic solvents but may have limited solubility in highly polar or very non-polar extremes. The presence of both hydrogen bond donors and acceptors implies that hydrogen bonding interactions with protic solvents will significantly influence its solubility.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a well-defined experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, which represents the saturation point of a solute in a solvent at equilibrium.[8][9]

Rationale for Method Selection

-

Thermodynamic vs. Kinetic Solubility: Kinetic solubility is often measured in high-throughput screens by adding a compound pre-dissolved in a strong solvent (like DMSO) to an aqueous buffer.[8] While fast, this can lead to supersaturated, metastable solutions. Thermodynamic solubility, determined by equilibrating the solid compound with the solvent, provides the true equilibrium value, which is critical for process chemistry and formulation.[8][9]

-

Analytical Quantification: Following equilibration, the concentration of the dissolved compound in the saturated solution must be accurately measured. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its high sensitivity, specificity, and accuracy for quantifying organic molecules in complex matrices.[2][10]

Detailed Experimental Protocol: Equilibrium Shake-Flask Method

This protocol describes the steps to determine the solubility of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine at a controlled temperature.

Materials and Reagents:

-

6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Calibrated analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine to a series of glass vials (e.g., 10-20 mg per vial). The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached.

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.[8]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.[8]

-

Dilution: Accurately dilute a known volume of the filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Quantification:

-

Calibration: Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve by plotting peak area against concentration.

-

Analysis: Inject the diluted sample onto the HPLC system.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

-

Solubility Data and Trend Analysis

While extensive public data for this specific molecule is unavailable, the following table presents expected solubility values based on its physicochemical properties and data for similar pyrimidine derivatives.[3][4] These values are for illustrative purposes and should be confirmed experimentally.

Table 1: Expected Solubility of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine in Common Organic Solvents at 25°C

| Solvent | Solvent Type | Polarity Index | Expected Solubility (mg/mL) |

| Hexane | Non-Polar | 0.1 | < 1 (Very Poor) |

| Toluene | Non-Polar (Aromatic) | 2.4 | 5 - 15 (Slightly Soluble) |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 50 - 100 (Soluble) |

| Ethyl Acetate | Polar Aprotic | 4.4 | 30 - 70 (Soluble) |

| Acetone | Polar Aprotic | 5.1 | > 100 (Freely Soluble) |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | > 100 (Freely Soluble) |

| Isopropanol (IPA) | Polar Protic | 3.9 | 50 - 100 (Soluble) |

| Ethanol | Polar Protic | 4.3 | > 100 (Freely Soluble) |

| Methanol | Polar Protic | 5.1 | > 100 (Freely Soluble) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 200 (Very Soluble) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 (Very Soluble) |

Interpretation of Solubility Trends

The principle of "like dissolves like" is the primary determinant of the observed solubility patterns.

Caption: Factors Influencing Compound Solubility.

-

Non-Polar Solvents (e.g., Hexane): The compound's polarity, arising from the pyrimidine ring, chloro-substituent, and ethoxypropyl chain, is too high to be overcome by the weak van der Waals forces offered by hexane, resulting in very poor solubility.

-

Polar Aprotic Solvents (e.g., DCM, Acetone, DMF): These solvents have strong dipoles that can interact favorably with the polar regions of the target molecule. The absence of acidic protons in these solvents prevents them from competing for the compound's hydrogen bond acceptors. Solvents like DMF and DMSO are highly effective due to their very high polarity, making them excellent solvents for a wide range of organic molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong dipole-dipole interactions and act as both hydrogen bond donors and acceptors. They can hydrogen bond with the amine proton (donor) and the nitrogen and oxygen atoms (acceptors) of the compound, leading to very strong solute-solvent interactions and thus high solubility.

Conclusion

A thorough understanding and experimental determination of the solubility of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine are crucial for its effective use in chemical synthesis and pharmaceutical development. Its moderately polar nature, combined with hydrogen bonding capabilities, results in high solubility in polar aprotic and polar protic solvents, with limited solubility in non-polar media. The detailed shake-flask protocol coupled with HPLC analysis presented herein provides a reliable framework for researchers to generate accurate solubility data, thereby enabling rational solvent selection, accelerating process development, and ensuring the robustness of synthetic and purification procedures.

References

-

Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data - ACS Publications. (2015). Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Retrieved from [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from [Link]

-

Predicting drug solubility in organic solvents mixtures - Unipd. (2024). Retrieved from [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave. (2018). Retrieved from [Link]

-

-

ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (n.d.). Retrieved from [Link]

-

-

6-Chloro-n-(3-Methoxypropyl)Pyrimidin-4-Amine CAS NO 941294-46-8 - ChemicalCell. (n.d.). Retrieved from [Link]

Sources

- 1. 6-Chloro-n-(3-Methoxypropyl)Pyrimidin-4-Amine | 941294-46-8 | ChemicalCell [chemicalcell.com]

- 2. research.unipd.it [research.unipd.it]

- 3. medcraveonline.com [medcraveonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine | Sigma-Aldrich [sigmaaldrich.com]

- 7. 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine | 951884-54-1 [sigmaaldrich.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine

This guide provides a comprehensive framework for the in vitro characterization of the receptor binding affinity of the novel compound, 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine. As a pyrimidine derivative, this compound holds potential as a modulator of various biological targets, making the precise determination of its binding characteristics a critical early step in the drug discovery and development process.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Significance of Receptor Binding Affinity

The biological effect of a pharmacological agent is fundamentally linked to its interaction with specific macromolecular targets, most commonly receptors.[3] The affinity of a compound for its receptor is a primary determinant of its potency and, ultimately, its therapeutic efficacy. A high-affinity interaction allows for target engagement at lower concentrations, which can translate to a more favorable therapeutic window and reduced off-target effects.[4]

6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine is a functionalized pyrimidine, a scaffold known to be a crucial component in the synthesis of a variety of biologically active molecules, including kinase inhibitors.[2] Therefore, a systematic evaluation of its binding profile against a panel of relevant receptors is a logical and essential starting point for its pharmacological characterization. This guide outlines a robust strategy for identifying potential receptor targets and quantifying the binding affinity of this compound using well-established in vitro techniques.

A Strategic Approach to Target Identification and Affinity Determination

Given the novelty of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine, a two-phased approach is recommended. The first phase focuses on broad screening to identify potential receptor targets, while the second phase involves a detailed characterization of the binding to any identified "hits."

Figure 1: A two-phased workflow for the characterization of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine's receptor binding profile.

Core Methodology: Competitive Radioligand Binding Assays

Competitive radioligand binding assays are the gold standard for determining the affinity of an unlabeled test compound for a specific receptor.[5][6] This technique relies on the principle of competition between the unlabeled compound (in this case, 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine) and a radiolabeled ligand with known high affinity for the target receptor.

The Underlying Principle

The assay measures the ability of increasing concentrations of the unlabeled test compound to displace the binding of a fixed concentration of the radioligand. A more potent compound will displace the radioligand at lower concentrations. The data generated allows for the determination of the half-maximal inhibitory concentration (IC50), which can then be used to calculate the equilibrium dissociation constant (Ki), a true measure of the compound's binding affinity.[7]

Figure 2: Schematic representation of the competitive binding principle.

Step-by-Step Experimental Protocol

This protocol is a generalized template and should be optimized for each specific receptor target.

Materials:

-

Test Compound: 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine, dissolved in a suitable solvent (e.g., DMSO).

-

Receptor Source: Membrane preparations from cells or tissues expressing the target receptor.[8]

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.

-

Binding Buffer: A buffer that maintains physiological pH and ionic strength.[8]

-

Wash Buffer: A cold buffer used to terminate the reaction and wash away unbound radioligand.

-

Filtration Apparatus: A 96-well harvester with glass fiber filters to separate bound from free radioligand.[5][8]

-

Scintillation Counter: To measure the radioactivity trapped on the filters.[8]

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine in the binding buffer. A typical concentration range would span several log units (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Dilute the radioligand in the binding buffer to a final concentration at or below its dissociation constant (Kd). This maximizes the sensitivity of the assay.

-

Prepare the receptor membrane homogenate in the binding buffer at a concentration determined through preliminary optimization.

-

-

Assay Plate Setup:

-

Total Binding: Add binding buffer, radioligand, and receptor membranes. This represents the maximum binding of the radioligand in the absence of a competitor.

-

Non-specific Binding (NSB): Add binding buffer, radioligand, receptor membranes, and a saturating concentration of a known, high-affinity unlabeled ligand for the target receptor. This determines the amount of radioligand that binds to non-receptor components.

-

Competitive Binding: Add the various dilutions of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine, the radioligand, and the receptor membranes.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[9]

-

Termination and Filtration:

-

Rapidly filter the contents of each well through the glass fiber filter mat using the cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).[5]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Dry the filter mat and measure the radioactivity in each filter disc using a scintillation counter.

-

Data Analysis and Interpretation: From Raw Counts to Affinity Constants

The raw data, in counts per minute (CPM) or disintegrations per minute (DPM), must be processed to determine the IC50 and Ki values.

Calculation of Specific Binding

For each concentration of the test compound, the specific binding is calculated as:

Specific Binding = Total Binding - Non-specific Binding

Generation of the Competition Curve

The specific binding data is then normalized to percentage, with 100% specific binding being the value in the absence of the test compound. This data is plotted against the logarithm of the test compound concentration.

Figure 3: Workflow for the analysis of competitive binding data.

Determining the IC50 and Ki

The resulting plot should yield a sigmoidal curve. Non-linear regression analysis is used to fit this curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[7]

The IC50 is an operational parameter that is dependent on the assay conditions. To obtain a true measure of affinity, the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

The Ki value represents the concentration of the competing ligand that would bind to 50% of the receptors at equilibrium in the absence of the radioligand.

Interpreting the Results

The calculated Ki value for 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine will indicate its binding affinity for the tested receptor. A lower Ki value signifies a higher binding affinity. By screening the compound against a panel of receptors, a selectivity profile can be established, which is crucial for predicting its potential therapeutic effects and off-target liabilities.

| Parameter | Description | Implication |

| IC50 | Concentration of test compound that displaces 50% of the specific radioligand binding. | A measure of the functional strength of the inhibitor in a specific assay. |

| Ki | The equilibrium dissociation constant for the binding of the test compound to the receptor. | An intrinsic measure of binding affinity, independent of assay conditions. Lower Ki indicates higher affinity. |

| Selectivity | The ratio of Ki values for the target receptor versus other off-target receptors. | A high selectivity ratio is desirable for a drug candidate to minimize side effects. |

Ensuring Scientific Integrity: A Self-Validating System

The trustworthiness of the generated data hinges on a well-designed and controlled experiment.

-

Positive Control: A known unlabeled ligand for the receptor should be run in parallel to confirm the validity of the assay system.

-

Solvent Control: The highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound should be tested to ensure it does not interfere with binding.

-

Receptor Density: The concentration of the receptor should be low enough to avoid ligand depletion, which can affect the accuracy of the determined affinity constants.

-

Equilibrium Conditions: The incubation time must be sufficient to ensure that the binding reaction has reached equilibrium. This can be determined through kinetic binding experiments.[5][8]

-

Reproducibility: All experiments should be performed with multiple replicates (at least duplicates) and repeated on different days to ensure the results are reproducible.[6]

Alternative and Advanced Methodologies

While radioligand binding assays are the gold standard, other techniques can provide valuable information.

-

Saturation Binding Assays: If a radiolabeled version of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine were to be synthesized, saturation binding studies could be performed to directly determine its Kd and the density of binding sites (Bmax).[5][6]

-

Non-Radioactive Assays: To avoid the handling of radioactive materials, fluorescence-based techniques, such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), have been developed.[10][11] These methods are often more amenable to high-throughput screening.[10]

-

Scintillation Proximity Assay (SPA): This is a homogeneous radioligand binding assay that does not require the separation of bound and free radioligand, making it suitable for high-throughput applications.[5][12]

Conclusion

The systematic in vitro characterization of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine's receptor binding affinity is a foundational step in elucidating its pharmacological profile. The competitive radioligand binding assay, when executed with meticulous attention to detail and appropriate controls, provides a robust and reliable method for determining the affinity (Ki) of this novel compound for its molecular targets. The data generated from these studies will be instrumental in guiding future structure-activity relationship (SAR) studies, lead optimization, and the overall progression of this compound in the drug discovery pipeline.

References

-

Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

- Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. British journal of pharmacology, 161(6), 1221–1237.

-

Creative Bioarray. Radioligand Binding Assay. Available from: [Link]

-

Ancellin, N. (2023). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. Available from: [Link]

-

Zhu, T. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. Available from: [Link]

- Davenport, A. P., & Russell, F. D. (2000). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 132, 275–302.

- Sun, S., Almaden, J., Carlson, T. J., Barker, J., & Gehring, M. R. (2005). Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. Metabolic engineering, 7(1), 38–44.

- Abdullah Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(12), 336-348.

- Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 9, Unit 9.2.

- Buchwald, P. (2022). Quantification of receptor binding from response data obtained at different receptor levels: a simple individual sigmoid fitting and a unified SABRE approach. Scientific reports, 12(1), 19393.

-

Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Available from: [Link]

- Riss, T. L., & Moravec, R. A. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer research, 39(7), 3825–3831.

- Williams, C. (2003). Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 237, 187–196.

-

Unknown. Invitro Binding Assay Protocol. Available from: [Link]

- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.

-

ChemicalCell. 6-Chloro-n-(3-Methoxypropyl)Pyrimidin-4-Amine CAS NO 941294-46-8. Available from: [Link]

- Riss, T. L., & Moravec, R. A. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3825-3831.

-

International Biopharmaceutical Industry. (2023). How to Develop a Successful in vitro Screening Strategy. Available from: [Link]

- Wang, Z., Sun, H., & Liu, H. (2023). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches.

-

Pistoia Alliance. In Vitro Pharmacology. Available from: [Link]

- Abdullah Jafar, N. N., et al. (2016). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.

-

Creative Bioarray. Receptor Binding Assay. Available from: [Link]

- Francoeur, N. J., & An, G. H. (2023). Expanding Training Data for Structure-Based Receptor–Ligand Binding Affinity Regression through Imputation of Missing Labels. ACS Omega, 8(44), 41785-41793.

- Abdullah Jafar, N. N., et al. (2016). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

-

Drug Target Review. (2024). Early De-Risking: In Vitro Safety Strategies for Pre-IND Success. Available from: [Link]

-

Bio-protocol. (2020). In vitro Lipid Binding Assay. Available from: [Link]

-

ResearchGate. Comparative binding energy analysis for binding affinity and target selectivity prediction | Request PDF. Available from: [Link]

- Abad, M. J., et al. (2022). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 27(3), 993.

- Ohta, H., et al. (2001). Synthesis and structure-affinity relationships of 4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives as corticotropin-releasing factor(1) receptor antagonists. Bioorganic & medicinal chemistry, 9(5), 1349–1355.

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. 6-Chloro-n-(3-Methoxypropyl)Pyrimidin-4-Amine | 941294-46-8 | ChemicalCell [chemicalcell.com]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. biocompare.com [biocompare.com]

- 12. Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Process Scale-Up and Manufacturing Protocol for 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine

Executive Summary

The synthesis of highly functionalized pyrimidine intermediates is a foundational operation in the development of small-molecule therapeutics. 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine (CAS: 1219976-32-5)[1] serves as a critical building block, featuring a versatile chlorine leaving group for subsequent cross-coupling or amination, alongside a solubilizing ether-amine side chain. This application note details a robust, self-validating 1.0 kg scale-up protocol for its synthesis via the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with 3-ethoxypropan-1-amine.

Mechanistic Rationale & Process Chemistry

Designing a scalable SNAr process requires precise control over thermodynamics and regioselectivity. 4,6-Dichloropyrimidine is a symmetric electrophile; initial nucleophilic attack can occur at either the C4 or C6 position with identical structural outcomes.

Kinetics of Mono- vs. Bis-Substitution: The addition of the first electron-donating alkylamino group significantly increases the electron density of the pyrimidine core. This electronic enrichment deactivates the remaining chlorine atom toward further nucleophilic attack, establishing a kinetic differential ( k1≫k2 ) that inherently favors mono-substitution (2[2]). However, the initial amination is highly exothermic. Without strict thermal management, localized heating provides the activation energy necessary to overcome the deactivation barrier, leading to the bis-substituted impurity.

Solvent and Base Selection: The reaction generates stoichiometric amounts of hydrochloric acid (HCl). N,N-Diisopropylethylamine (DIPEA) is selected as the acid scavenger because its pKa (~10.5) is higher than that of the nucleophile (~10.2), ensuring the primary amine remains unprotonated and nucleophilic. Furthermore, the use of alcoholic solvents like Isopropanol (IPA) combined with organic bases has been proven to provide optimal solubility profiles and high yields for mono-aminated pyrimidines on scale (3[3]). IPA also enables a direct anti-solvent crystallization workup, eliminating the need for complex biphasic extractions.

Figure 1: Kinetic pathways showing target mono-substitution and potential impurity formations.

Stoichiometric Design & Material Requirements

To ensure a self-validating system, the stoichiometry is tightly controlled. A slight excess of the amine (1.05 eq) ensures complete consumption of the starting material, while limiting the driving force for bis-substitution (4[5]).

| Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| 4,6-Dichloropyrimidine | 148.98 | 1.00 | 1.00 kg (6.71 mol) | Starting Material |

| 3-Ethoxypropan-1-amine | 103.16 | 1.05 | 0.73 kg (7.05 mol) | Nucleophile |

| N,N-Diisopropylethylamine | 129.24 | 1.20 | 1.04 kg (8.05 mol) | Acid Scavenger |

| Isopropanol (Anhydrous) | 60.10 | - | 10.0 L | Reaction Solvent |

| Purified Water | 18.02 | - | 15.0 L | Anti-solvent / Wash |

Manufacturing Workflow

Figure 2: Scalable manufacturing workflow for 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine.

Step-by-Step Experimental Protocol (1.0 kg Scale)

Step 1: Reactor Preparation & Dissolution

-

Purge a 50 L glass-lined or Hastelloy reactor with Nitrogen (N2) to exclude atmospheric moisture.

-

Charge 10.0 L of anhydrous Isopropanol (IPA) followed by 1.00 kg of 4,6-dichloropyrimidine.

-

Set agitation to 150 rpm and stir until complete dissolution is achieved (typically 15–20 minutes).

Step 2: Cooling & Base Addition 4. Engage the reactor cooling jacket and chill the solution to an internal temperature (Tint) of 0–5 °C. 5. Charge 1.04 kg of DIPEA in a single portion. Causality: DIPEA is non-nucleophilic; adding it prior to the amine ensures uniform distribution of the acid scavenger without initiating any background reactions.

Step 3: Controlled Nucleophilic Addition (Critical Parameter) 6. Load 0.73 kg of 3-ethoxypropan-1-amine into an addition funnel or dosing vessel. 7. Dose the amine into the reactor continuously over 2.5 to 3.0 hours. 8. Control limit: Adjust the dosing rate to ensure Tint strictly remains ≤ 15 °C. Causality: Exceeding 15 °C during the high-concentration phase of the reaction exponentially increases the rate of bis-substitution.

Step 4: Maturation & In-Process Control (IPC) 9. Upon completion of the addition, adjust the jacket temperature to warm the reaction mixture to 20–25 °C. 10. Stir at 20–25 °C for 4 to 6 hours. 11. Pull a 2.0 mL sample for HPLC analysis. Proceed to Step 5 only when the IPC criteria are met (See Table 2).

Step 5: Anti-Solvent Crystallization & Isolation 12. Slowly charge 10.0 L of Purified Water to the reactor over 1 hour while maintaining agitation. Causality: Water acts as an anti-solvent for the target product while maintaining the highly polar DIPEA·HCl salt in solution. 13. Cool the resulting suspension to 0–5 °C and age for 2 hours to maximize crystal yield and uniform particle size distribution. 14. Discharge the suspension to a Nutsche filter and apply vacuum. 15. Wash the filter cake with a pre-chilled (5 °C) mixture of IPA/Water (1:2 v/v, 3.0 L), followed by a displacement wash of 2.0 L Purified Water to purge residual chloride salts.

Step 6: Drying & Yield 16. Transfer the wet cake to a vacuum drying oven. 17. Dry at 45 °C under reduced pressure (< 50 mbar) until the moisture content by Karl Fischer titration is ≤ 0.5%. 18. Expected Yield: 1.20 – 1.25 kg (83–86% of theoretical) of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine as a white to off-white crystalline solid.

In-Process Controls (IPC) & Impurity Profiling

A self-validating protocol relies on strict analytical gates. The following table summarizes the required IPC metrics to ensure batch-to-batch reproducibility.

| Parameter / Analyte | Analytical Method | Acceptance Criteria | Control Rationale |

| 4,6-Dichloropyrimidine (SM) | HPLC (UV 254 nm) | ≤ 1.0% Area | Confirms reaction completion before quench. |

| Target Mono-product | HPLC (UV 254 nm) | ≥ 97.0% Area | Primary quality metric for the isolated API intermediate. |

| Bis-substituted Impurity | HPLC / LC-MS | ≤ 1.5% Area | Controlled by strict 1.05 eq stoichiometry and Tint ≤ 15 °C during addition. |

| Hydrolysis Impurity | HPLC (UV 254 nm) | ≤ 0.5% Area | Minimized by utilizing anhydrous IPA and N2 blanketing prior to the deliberate water quench. |

References

- GuideChem:6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine Compound Summary & Physicochemical Properties.

- MDPI (Molbank):SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

- ACS Publications (Organic Process Research & Development):Scale-Up Synthesis of a TRPV1 Antagonist Featuring a Facile Thiazolo[5,4-d]pyrimidine Formation.

- ACS Publications (Journal of Medicinal Chemistry):Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy.

Sources

catalytic amination techniques for 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine

Application Note: Catalytic Amination Techniques for 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine

Executive Summary & Chemical Context

The synthesis of unsymmetrical 4,6-diaminopyrimidines is a critical pathway in modern drug discovery, as this motif is a privileged scaffold found in numerous kinase and METTL3 inhibitors[1]. The starting material, 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine (CAS: 1219976-32-5) , is typically synthesized via a highly efficient nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with 3-ethoxypropylamine.

However, introducing a second, distinct amine at the C6 position presents a significant synthetic hurdle. The lone pair of the C4-amino group strongly donates electron density into the pyrimidine ring via resonance. This drastically deactivates the remaining C6-Cl bond, rendering a second catalyst-free SNAr reaction impractically slow or requiring excessively harsh conditions that degrade the ethoxypropyl chain[2]. To overcome this electronic deactivation, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the premier, self-validating methodology[3].

Mechanistic Causality & Ligand Selection

A successful Buchwald-Hartwig amination on a deactivated pyrimidine requires careful orchestration of the catalytic cycle. Every reagent choice must be deliberate:

-

Oxidative Addition (The Rate-Limiting Step): Because the pyrimidine ring is electron-rich, the oxidative addition of the C6-Cl bond to the Pd(0) species is sluggish. We utilize Xantphos , a bidentate phosphine ligand. Its large bite angle (111°) not only stabilizes the active Pd(0) species but also sterically forces the reductive elimination step, preventing the catalyst from being trapped in off-cycle resting states by the basic pyrimidine nitrogens[3].

-

Base Selection (Protecting the Substrate): While strong bases like sodium tert-butoxide (NaOtBu) accelerate the deprotonation of the amine, they risk cleaving the delicate ether linkage in the 3-ethoxypropyl chain. Cesium carbonate (Cs₂CO₃) is selected as a mild, insoluble base that drives the transmetalation step without causing substrate degradation.

-

Solvent Dynamics: 1,4-Dioxane is chosen for its high boiling point (101 °C) and its ability to partially dissolve Cs₂CO₃ at elevated temperatures, facilitating the solid-liquid phase transfer required for the catalytic cycle.

Buchwald-Hartwig catalytic cycle for the amination of deactivated 4-amino-6-chloropyrimidines.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the amination of 4-amino-6-chloropyrimidines with a model secondary amine (morpholine), demonstrating the causality behind the final protocol choices.

| Entry | Catalyst (5 mol%) | Ligand (7.5 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | 35% | Bite angle too small; poor reductive elimination. |

| 2 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 62% | Fast conversion, but ether cleavage observed. |

| 3 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 88% | Optimal balance of reactivity and functional group tolerance. |

| 4 | [(CyPF-tBu)PdCl₂] | None (Pre-catalyst) | K₃PO₄ | t-Amyl-OH | 100 | 81% | Viable alternative, but pre-catalyst is cost-prohibitive for scale. |

Standard Operating Procedure (SOP): Catalytic Amination

Target Transformation: Synthesis of 6-morpholino-N-(3-ethoxypropyl)-4-pyrimidinamine. Scale: 1.0 mmol

Phase 1: Inert Atmosphere Setup

Causality Check: Palladium(0) and electron-rich phosphine ligands are highly susceptible to oxidation. Strict exclusion of oxygen is mandatory to prevent catalyst deactivation (Pd black formation) before the cycle begins.

-

Transfer a 10 mL microwave vial or Schlenk tube to a nitrogen-filled glovebox.

-

Charge the vial with:

-

6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine: 215.7 mg (1.0 mmol, 1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂]: 11.2 mg (0.05 mmol, 5 mol%)

-

Xantphos: 43.4 mg (0.075 mmol, 7.5 mol%)

-

Cesium carbonate [Cs₂CO₃]: 651.6 mg (2.0 mmol, 2.0 equiv)

-

-

Seal the vial securely with a PTFE-lined septum cap before removing it from the glovebox.

Phase 2: Reagent Addition & Execution

-

Using a Hamilton syringe, pierce the septum and add anhydrous, degassed 1,4-Dioxane (5.0 mL).

-

Add the coupling partner, Morpholine (104.5 µL, 1.2 mmol, 1.2 equiv), dropwise.

-

Transfer the sealed vial to a pre-heated aluminum heating block set to 100 °C .

-

Stir vigorously (800 rpm) for 12–16 hours. The high stirring rate is critical to ensure adequate mixing of the heterogeneous Cs₂CO₃ base.

Phase 3: In-Process Control (IPC) & Self-Validation

Trustworthiness Check: Do not proceed to workup without confirming reaction completion.

-

After 12 hours, withdraw a 10 µL aliquot using a micro-syringe.

-

Dilute the aliquot in 1 mL of LC-MS grade Methanol and filter through a 0.22 µm PTFE syringe filter.

-

LC-MS Analysis: Confirm the disappearance of the starting material mass (m/z [M+H]⁺ = 216.1) and the appearance of the target product mass (m/z [M+H]⁺ = 267.2). If starting material persists >5%, inject an additional 2.5 mol% of Pd(OAc)₂/Xantphos solution and heat for 4 more hours.

Phase 4: Workup and Purification

-

Cool the reaction mixture to ambient temperature.

-

Dilute the mixture with Ethyl Acetate (15 mL).

-

Filtration: Pass the diluted mixture through a 1-inch pad of Celite in a sintered glass funnel. Causality: This step immediately halts the reaction by removing the inorganic base and strips out precipitated Palladium black, which would otherwise streak during chromatography and catalyze product degradation.

-

Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

-

Concentrate the combined filtrates under reduced pressure.

-

Flash Chromatography: Purify the crude residue on silica gel. Due to the highly polar nature of the ethoxypropyl chain and the basic pyrimidine nitrogens, use a gradient of 0–10% Methanol in Dichloromethane containing 1% Triethylamine (Et₃N) . The Et₃N suppresses peak tailing by neutralizing the acidic silanol groups on the silica gel.

References

-

Title: Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides Source: Advanced Synthesis & Catalysis (via PubMed Central) URL: [Link]

-

Title: 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9 Source: MedChemComm (RSC Publishing) URL: [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine in DMSO

Welcome to the technical support center for 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when preparing solutions of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with practical, field-tested insights and protocols to ensure the successful preparation of your stock solutions for accurate and reproducible experimental results.

Introduction: Understanding the Challenge

6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine, like many heterocyclic compounds used in drug discovery, can present solubility challenges. DMSO is a powerful and widely used aprotic polar solvent, capable of dissolving a broad range of both polar and nonpolar compounds.[1][2][3] However, achieving a stable, clear solution in DMSO is not always straightforward. This guide will walk you through a logical troubleshooting process, explaining the "why" behind each step to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine is not fully dissolving in DMSO at room temperature. What should I do?

This is a common first hurdle. Several factors can influence the rate and extent of dissolution. Here is a systematic approach to address this issue:

A1: Initial Steps to Enhance Dissolution

-

Increase Mechanical Agitation:

-

Vortexing: Instead of simple inversion, vortex the vial for 1-2 minutes.[4] This increases the interaction between the solvent and the compound particles.

-

Sonication: If vortexing is insufficient, use a bath sonicator for 5-15 minutes.[1] The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized energy that helps to break down compound aggregates and enhance solvation.

-

-

Gentle Heating:

-

Warm the solution in a water bath set to 37°C.[1][5] This increases the kinetic energy of the system, which can often overcome the energy barrier for dissolution.

-

Caution: Do not exceed 50°C, as excessive heat can potentially degrade the compound.[6] Always monitor for any color change, which might indicate degradation.

-

-

Allow More Time:

-

Some compounds simply take longer to dissolve. After vortexing or sonication, let the solution sit at room temperature for 30-60 minutes, with intermittent gentle agitation.

-

Troubleshooting Flowchart for Initial Dissolution

Caption: A step-by-step workflow for dissolving a challenging compound in DMSO.

Q2: I managed to dissolve the compound, but it precipitated out of solution after a freeze-thaw cycle. Why did this happen and how can I prevent it?

A2: Understanding and Preventing Precipitation After Freeze-Thaw

Precipitation after a freeze-thaw cycle often indicates that the initial solution was supersaturated. While the compound appeared dissolved, it was not thermodynamically stable at that concentration, and the process of freezing and thawing provided the energy for it to crash out of solution.

Key Considerations and Solutions:

-

Confirm Maximum Solubility: You may have exceeded the compound's solubility limit in DMSO. It is recommended to prepare a stock solution at a concentration known to be stable. If this information is not available, you may need to determine it empirically.

-

Aliquot Your Stock Solution: To avoid repeated freeze-thaw cycles, which can promote precipitation and degradation, it is best practice to aliquot your stock solution into single-use volumes.[1][5] Store these aliquots at -20°C or -80°C.[7]

-

Use High-Purity DMSO: DMSO is hygroscopic and can absorb moisture from the air.[6] Water contamination can significantly reduce the solubility of hydrophobic compounds. Always use anhydrous, high-purity DMSO (≥99.9%) and keep the container tightly sealed.

| Parameter | Recommendation | Rationale |

| DMSO Purity | Anhydrous, ≥99.9% | Water contamination reduces the solubility of many organic compounds. |

| Storage of Stock | Aliquot into single-use volumes | Minimizes freeze-thaw cycles that can lead to precipitation and degradation.[1][7] |

| Storage Temperature | -20°C or -80°C | Ensures long-term stability of the dissolved compound.[5][7] |

Q3: My DMSO stock solution is clear, but the compound precipitates when I dilute it into my aqueous cell culture medium or assay buffer. What is the cause of this and how can I mitigate it?

A3: Addressing Precipitation Upon Dilution into Aqueous Solutions

This is a very common issue, often referred to as "solvent-shift" precipitation. 6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine is likely much less soluble in aqueous solutions than in pure DMSO. When the high-concentration DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically, causing the compound to precipitate.[8][9]

Strategies to Prevent Precipitation During Dilution:

-

Stepwise Dilution: Instead of a single large dilution, perform serial or stepwise dilutions.[7] This gradual change in the solvent composition can help keep the compound in solution.

-

Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, typically below 0.5%, to avoid cellular toxicity and other artifacts.[1] A lower final DMSO concentration will necessitate a more dilute working stock, which can also help prevent precipitation.

-

Use a Co-Solvent (for in vivo studies): For animal studies, if precipitation is an issue upon dilution into vehicles like saline or PBS, the use of co-solvents such as PEG400, Tween 80, or carboxymethylcellulose (CMC) can help maintain solubility.[7]

-

Vortex During Dilution: When adding the DMSO stock to the aqueous buffer, ensure the buffer is being vortexed or rapidly mixed. This rapid dispersion can prevent the formation of localized high concentrations of the compound that can initiate precipitation.

Experimental Protocol: Preparing a 10 mM Stock Solution and Diluting for Cell-Based Assays

Materials:

-

6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine (MW: 215.68 g/mol )[10]

-

High-purity, anhydrous DMSO (≥99.9%)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer and sonicator

Procedure for 10 mM Stock Solution:

-

Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 0.001 L * 215.68 g/mol * 1000 mg/g = 2.16 mg

-

-

Weighing: Carefully weigh 2.16 mg of the compound into a sterile microcentrifuge tube.

-

Dissolving: Add 1 mL of high-purity DMSO to the tube.

-

Solubilization: Vortex the tube for 1-2 minutes. If not fully dissolved, sonicate for 10 minutes. Gentle warming to 37°C can be applied if necessary.[1][5]

-

Storage: Once fully dissolved and visually clear, aliquot into smaller, single-use volumes (e.g., 20 µL) and store at -20°C or -80°C.[7]

Procedure for Dilution into Cell Culture Medium:

Sources

- 1. benchchem.com [benchchem.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. file.selleckchem.com [file.selleckchem.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]